3-chloro-7-nitro-1H-indole
Overview
Description
3-Chloro-7-nitroindole is a heterocyclic organic compound with the molecular formula C8H5ClN2O2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. The compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the seventh position of the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the molecule.
Scientific Research Applications
3-Chloro-7-nitroindole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
3-Chloro-7-nitro-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may interfere with viral replication pathways .
Result of Action
Given the broad biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Future Directions
The synthesis of 3-nitroindoles, including 3-Chloro-7-nitroindole, still faces many challenges, including the lack of classical methods and low yield . Therefore, it is of great significance to develop efficient and green methods for the synthesis of 3-nitroindole . The electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-nitroindole typically involves the nitration of 3-chloroindole. One common method includes the reaction of 3-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of 3-Chloro-7-nitroindole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-nitroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group at the seventh position makes the indole ring more susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 3-Chloro-7-aminoindole.
Nucleophilic Substitution: Various substituted indoles depending on the nucleophile used.
Comparison with Similar Compounds
3-Chloroindole: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitroindole: Lacks the chlorine atom, affecting its chemical properties and applications.
3-Nitroindole: Substitution pattern differs, leading to variations in chemical behavior and biological effects.
Uniqueness: 3-Chloro-7-nitroindole’s unique substitution pattern (chlorine at the third position and nitro at the seventh) imparts distinct chemical reactivity and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-chloro-7-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGYVAQMPDTWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469585 | |
Record name | 3-Chloro-7-nitroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-14-7 | |
Record name | 3-Chloro-7-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165669-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-nitroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using flow reactors for reactions involving 3-chloro-7-nitroindole compared to traditional batch methods?
A1: Flow reactors offer several advantages over traditional batch methods, especially for reactions involving potentially reactive or sensitive compounds like 3-chloro-7-nitroindole:
- Enhanced Reaction Optimization: Flow reactors allow for precise control of reaction parameters like temperature, residence time, and stoichiometry, enabling rapid optimization of reaction conditions for improved yield and selectivity []. This is particularly useful when working with compounds like 3-chloro-7-nitroindole, where side reactions might be a concern.
- Safer Handling of Hazardous Reagents: Flow reactors allow for controlled handling of hazardous reagents in a confined environment, potentially improving safety when compared to batch reactions [].
- Scalability: Reactions performed in flow reactors can be easily scaled up by adjusting flow rates and reaction times, offering a more straightforward path from discovery to production [].
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